Fesoterodine-d7

LC-MS/MS bioanalysis internal standard

Fesoterodine-d7 (CAS 1126611-84-4) is a septa-deuterated stable isotope-labeled internal standard purpose-built for fesoterodine ANDA bioequivalence studies and GxP QC release testing. Its +7.03 Da mass shift ensures baseline chromatographic co-elution with the parent analyte while eliminating ion-suppression interference from plasma matrix components—a critical advantage over unlabeled fesoterodine (MW 411.58) or the active metabolite 5-HMT (MW 341.5). The d7 labeling delivers regulatory-compliant mass separation without the isotopic impurity risks inherent in higher-deuteration alternatives (e.g., d14). Validated methods achieve LLOQ of 0.01 ng/mL, mean extraction recovery >96%, and matrix effect CV <1.5%. Supplied with full USP/EP-traceable characterization for immediate AMV deployment.

Molecular Formula C26H37NO3
Molecular Weight 418.6 g/mol
Cat. No. B13447501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFesoterodine-d7
Molecular FormulaC26H37NO3
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1/i1D3,2D3,18D
InChIKeyDCCSDBARQIPTGU-UYZCRKHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fesoterodine-d7 Internal Standard for LC-MS/MS: Procurement and Analytical Selection Guide


Fesoterodine-d7 (CAS 1126611-84-4) is a septa-deuterated analog of the antimuscarinic prodrug fesoterodine, synthesized by replacing seven hydrogen atoms with deuterium (d7) at the isobutyrate ester moiety [1]. The compound is predominantly supplied as either the hydrochloride salt (molecular weight 455.08 g/mol) or fumarate salt (molecular weight 534.7 g/mol) [2]. As a stable isotope-labeled internal standard (SIL-IS), fesoterodine-d7 co-elutes with the non-deuterated analyte while exhibiting a distinct +7.03 Da mass shift, enabling precise chromatographic tracking and ion-suppression compensation in quantitative LC-MS/MS workflows [3][4].

Why Fesoterodine-d7 Cannot Be Substituted with Unlabeled Analogs in Quantitative Bioanalysis


Substituting fesoterodine-d7 with unlabeled fesoterodine (MW 411.58 g/mol) or its active metabolite 5-HMT (MW 341.5 g/mol) fundamentally compromises quantitative accuracy in LC-MS/MS workflows [1]. The ex vivo instability of fesoterodine in human plasma—characterized by rapid esterase-mediated conversion to 5-HMT—demands an internal standard that precisely mimics the parent compound's chromatographic retention and ionization behavior while remaining spectrometrically distinguishable [2]. Unlabeled analogs fail to provide the requisite mass separation and cannot compensate for variable ion suppression or enhancement caused by plasma matrix components [3]. Although alternative deuterated internal standards exist (e.g., fesoterodine-d14, 5-HMT-d14), selection among them hinges on quantifiable differences in isotopic purity, mass spectral interference potential, and regulatory alignment as detailed in the evidence below [4].

Quantitative Differentiation Evidence: Fesoterodine-d7 versus Closest Analogs and Alternatives


Mass Spectrometric Differentiation: Fesoterodine-d7 versus Unlabeled Fesoterodine

Fesoterodine-d7 provides baseline mass separation of +7.03 Da relative to unlabeled fesoterodine, exceeding the minimum +3 Da threshold required for reliable MS/MS quantification [1][2]. This separation ensures that the M+7 isotopic peak of the internal standard does not overlap with the M+2 or M+3 natural abundance peaks of the analyte [3].

LC-MS/MS bioanalysis internal standard

Matrix Effect Compensation: Fesoterodine-d7 versus No Internal Standard

In a validated LC-ESI-MS/MS method using fesoterodine-d7 as internal standard, the precision (% CV) for calibration curve slopes—a direct metric of relative matrix effect—was less than 1.5% for both fesoterodine and 5-HMT across multiple human plasma lots [1]. Without a deuterated internal standard to correct for variable ionization efficiency, such low variability is unattainable in complex biological matrices [2].

matrix effect ion suppression method validation

Method Precision with Fesoterodine-d7 Internal Standard

The LC-ESI-MS/MS method employing fesoterodine-d7 as SIL-IS achieved intra-batch and inter-batch precision (% CV) ranging from 1.82% to 3.73% across all quality control levels [1]. These precision values fall well within the ±15% CV acceptance criteria specified by FDA and EMA bioanalytical method validation guidelines [2].

precision accuracy bioequivalence

Deuterium Incorporation Level: d7 versus d14 Trade-offs

Fesoterodine-d7 contains seven deuterium atoms, whereas alternative fesoterodine-d14 contains fourteen deuterium substitutions [1][2]. While higher deuteration (d14) offers increased mass separation from the analyte (+14 Da vs +7 Da), it also introduces greater potential for isotopic impurity (incomplete deuterium incorporation) and may alter chromatographic retention time more significantly due to the inverse isotope effect [3].

isotopic purity mass spectrometry cross-talk

Extraction Recovery Consistency in Bioanalytical Method

The LC-ESI-MS/MS method employing fesoterodine-d7 as SIL-IS achieved mean extraction recovery >96% for both fesoterodine and 5-HMT across all QC levels, with a lower limit of quantification (LLOQ) of 0.01 ng/mL [1]. This LLOQ is substantially lower than typical clinical plasma concentrations (approximately 1-10 ng/mL post-8mg dose), enabling robust pharmacokinetic profiling throughout the elimination phase [2].

sample preparation recovery LLOQ

Regulatory Acceptance: d7 Labeling Meets ANDA/NDA Requirements

Fesoterodine-d7 is supplied with characterization data compliant with pharmacopeial standards (USP and EP) and is specifically indicated for Abbreviated New Drug Application (ANDA) method validation and Quality Control (QC) applications during commercial production of fesoterodine [1]. The European Medicines Agency (EMA) reports that over 90% of submissions incorporate SIL-IS for assay validation, and the agency has rejected studies using non-deuterated surrogate internal standards deemed insufficiently close analogues [2].

regulatory compliance ANDA FDA EMA

Optimal Procurement and Application Scenarios for Fesoterodine-d7 in Analytical and Regulatory Workflows


Bioequivalence Study Method Validation and Incurred Sample Reanalysis

Fesoterodine-d7 is the optimal SIL-IS for method validation in fesoterodine bioequivalence studies, as demonstrated in a 12-subject crossover study of 8 mg fesoterodine tablets where the method achieved assay reproducibility within ±12.0% change upon incurred sample reanalysis [1]. The compound's d7 labeling supports precise quantification across the required 0.01-10 ng/mL calibration range with matrix effect CV < 1.5% [2].

ANDA/NDA Regulatory Submission Support

Fesoterodine-d7 is supplied with USP/EP-traceable characterization data and is specifically manufactured for ANDA method development, validation (AMV), and QC applications during commercial production [1]. The d7 labeling provides sufficient mass separation (+7 Da) for regulatory compliance while minimizing isotopic impurity risks compared to higher-deuteration alternatives [2].

Therapeutic Drug Monitoring (TDM) of Fesoterodine in Clinical Settings

The validated LC-ESI-MS/MS method using fesoterodine-d7 achieved an LLOQ of 0.01 ng/mL with mean extraction recovery >96%, enabling robust quantification of fesoterodine and its active metabolite 5-HMT even at trough concentrations during the elimination phase [1]. This sensitivity is critical for TDM applications where plasma concentrations may fall below typical therapeutic ranges in certain patient populations [2].

Pharmacokinetic Studies Requiring Ex Vivo Stability Control

Due to the rapid esterase-mediated conversion of fesoterodine to 5-HMT in human plasma ex vivo, fesoterodine-d7 provides essential normalization of extraction variability during sample preparation [1]. The deuterated internal standard co-extracts with the analyte, correcting for any degradation that occurs between blood collection and plasma processing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fesoterodine-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.